molecular formula C25H30N2O5 B222230 beta-Alanine, N-(2-((4-(2-methylpropoxy)benzoyl)amino)-1-oxo-3-phenyl-2-propenyl)-, ethyl ester CAS No. 172798-62-8

beta-Alanine, N-(2-((4-(2-methylpropoxy)benzoyl)amino)-1-oxo-3-phenyl-2-propenyl)-, ethyl ester

Cat. No. B222230
CAS RN: 172798-62-8
M. Wt: 438.5 g/mol
InChI Key: MXTPNBVONUDCQN-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-alanine, N-(2-((4-(2-methylpropoxy)benzoyl)amino)-1-oxo-3-phenyl-2-propenyl)-, ethyl ester, commonly known as ethyl beta-alamine, is a modified form of beta-alanine. It is a non-proteinogenic amino acid that is used as a dietary supplement to enhance athletic performance and increase muscle endurance. Ethyl beta-alanine is a popular supplement among athletes, bodybuilders, and fitness enthusiasts due to its ability to delay fatigue and improve exercise capacity.

Mechanism of Action

The mechanism of action of ethyl beta-alanine is related to its ability to increase muscle carnosine levels. Carnosine is a dipeptide that is found in high concentrations in skeletal muscle. It acts as a buffer, helping to maintain the pH balance in muscle cells during exercise. Ethyl beta-alanine is a precursor to carnosine and is converted to carnosine in muscle tissue. By increasing muscle carnosine levels, ethyl beta-alanine can delay fatigue and improve exercise capacity.
Biochemical and Physiological Effects:
Ethyl beta-alanine supplementation has been shown to increase muscle carnosine levels by up to 80%. This increase in carnosine levels can improve exercise capacity, delay fatigue, and enhance muscle strength and power output. In addition, ethyl beta-alanine has been shown to improve anaerobic endurance and reduce muscle soreness.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl beta-alanine in lab experiments include its ability to increase muscle carnosine levels, delay fatigue, and improve exercise capacity. However, there are some limitations to using ethyl beta-alanine in lab experiments. For example, the optimal dose and duration of supplementation are not well-established, and there is limited research on the long-term effects of ethyl beta-alanine supplementation.

Future Directions

There are several future directions for research on ethyl beta-alanine. One area of research is to investigate the optimal dose and duration of supplementation to maximize its benefits. Another area of research is to explore the long-term effects of ethyl beta-alanine supplementation on muscle function and overall health. Additionally, future research could investigate the potential benefits of ethyl beta-alanine in clinical populations, such as older adults or individuals with muscle-related disorders.

Synthesis Methods

Ethyl beta-alanine is synthesized by reacting beta-alanine with ethyl chloroformate in the presence of a base. The reaction results in the formation of ethyl beta-alanine and the byproduct, ethyl carbamate. Ethyl beta-alanine is then purified by recrystallization to obtain a pure product.

Scientific Research Applications

Ethyl beta-alanine has been extensively studied for its potential benefits in improving athletic performance. Numerous studies have shown that ethyl beta-alanine supplementation can increase muscle carnosine levels, which in turn can delay fatigue and improve exercise capacity. In addition, ethyl beta-alanine has been shown to enhance muscle strength and power output.

properties

CAS RN

172798-62-8

Molecular Formula

C25H30N2O5

Molecular Weight

438.5 g/mol

IUPAC Name

ethyl 3-[[(Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-phenylprop-2-enoyl]amino]propanoate

InChI

InChI=1S/C25H30N2O5/c1-4-31-23(28)14-15-26-25(30)22(16-19-8-6-5-7-9-19)27-24(29)20-10-12-21(13-11-20)32-17-18(2)3/h5-13,16,18H,4,14-15,17H2,1-3H3,(H,26,30)(H,27,29)/b22-16-

InChI Key

MXTPNBVONUDCQN-JWGURIENSA-N

Isomeric SMILES

CCOC(=O)CCNC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=C(C=C2)OCC(C)C

SMILES

CCOC(=O)CCNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)OCC(C)C

Canonical SMILES

CCOC(=O)CCNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)OCC(C)C

synonyms

ethyl 3-[[(Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-phenyl-prop-2-en oyl]amino]propanoate

Origin of Product

United States

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